
3-Isopropylphenyl (diethylphosphorothioyl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropylphenyl (diethylphosphorothioyl)(methyl)carbamate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an isopropylphenyl group, a diethylphosphorothioyl group, and a methylcarbamate group. It is often used in scientific research due to its specific chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylphenyl (diethylphosphorothioyl)(methyl)carbamate typically involves the reaction of 3-isopropylphenol with diethylphosphorothioyl chloride and methyl isocyanate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: 3-Isopropylphenol reacts with diethylphosphorothioyl chloride in the presence of a base to form 3-isopropylphenyl diethylphosphorothioate.
Step 2: The intermediate product then reacts with methyl isocyanate to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.
化学反応の分析
Types of Reactions
3-Isopropylphenyl (diethylphosphorothioyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamates.
科学的研究の応用
3-Isopropylphenyl (diethylphosphorothioyl)(methyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Utilized in the production of pesticides and other agrochemicals.
作用機序
The mechanism of action of 3-Isopropylphenyl (diethylphosphorothioyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, depending on the enzyme targeted.
類似化合物との比較
Similar Compounds
3-Isopropylphenyl N-Methylcarbamate: Similar structure but lacks the diethylphosphorothioyl group.
Diethylphosphorothioyl Methylcarbamate: Similar structure but lacks the isopropylphenyl group.
Uniqueness
3-Isopropylphenyl (diethylphosphorothioyl)(methyl)carbamate is unique due to the presence of both the isopropylphenyl and diethylphosphorothioyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it particularly useful in various applications, distinguishing it from other similar compounds.
特性
分子式 |
C15H24NO2PS |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
(3-propan-2-ylphenyl) N-diethylphosphinothioyl-N-methylcarbamate |
InChI |
InChI=1S/C15H24NO2PS/c1-6-19(20,7-2)16(5)15(17)18-14-10-8-9-13(11-14)12(3)4/h8-12H,6-7H2,1-5H3 |
InChIキー |
YRMUTFKITVGIOY-UHFFFAOYSA-N |
正規SMILES |
CCP(=S)(CC)N(C)C(=O)OC1=CC=CC(=C1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


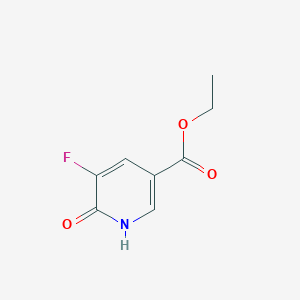
![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(2,2,2-trifluoroacetate)](/img/structure/B13351511.png)

![6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351518.png)
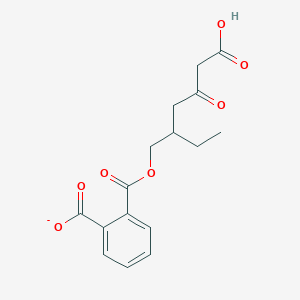
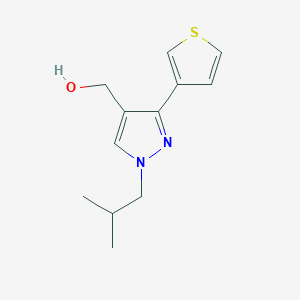
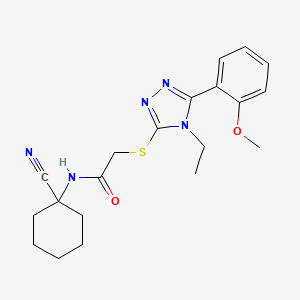

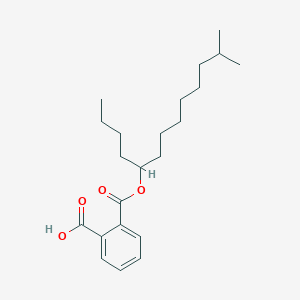
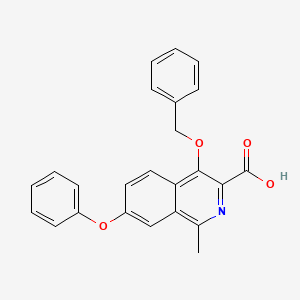


![N-(1-cyanocyclopentyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351575.png)

